molecular formula C4H8O2S B3224934 (S)-2-mercaptobutanoic acid CAS No. 1242881-37-3

(S)-2-mercaptobutanoic acid

Cat. No.: B3224934
CAS No.: 1242881-37-3
M. Wt: 120.17 g/mol
InChI Key: CFPHMAVQAJGVPV-VKHMYHEASA-N
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Description

(S)-2-mercaptobutanoic acid, also known as (S)-2-sulfanylbutanoic acid, is an organic compound with the molecular formula C4H8O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) configuration indicates the specific spatial arrangement of its atoms. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-mercaptobutanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For instance, the compound can be prepared by the reduction of (S)-2-mercaptobutanone using reducing agents such as sodium borohydride (NaBH4) under controlled conditions. Another method involves the use of chiral catalysts to induce the desired stereochemistry during the synthesis.

Industrial Production Methods

In industrial settings, this compound is often produced through biocatalytic processes. These methods utilize enzymes or microorganisms to catalyze the conversion of suitable substrates into the desired product. This approach is favored due to its high selectivity, efficiency, and environmentally friendly nature. The use of genetically engineered microorganisms has further enhanced the yield and purity of the compound in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-mercaptobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Thioethers, thioesters

Scientific Research Applications

(S)-2-mercaptobutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.

    Industry: this compound is used in the production of polymers, agrochemicals, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (S)-2-mercaptobutanoic acid involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

(S)-2-mercaptobutanoic acid can be compared with other thiol-containing compounds such as:

    Cysteine: An amino acid with a thiol group, commonly found in proteins and involved in disulfide bond formation.

    Glutathione: A tripeptide with a thiol group, playing a crucial role in cellular redox homeostasis and detoxification.

    2-mercaptoethanol: A small molecule with a thiol group, used as a reducing agent in biochemical applications.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both thiol and carboxylic acid groups, which confer distinct reactivity and functionality compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPHMAVQAJGVPV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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